Bienvenue dans la boutique en ligne BenchChem!

3-(difluoromethyl)imidazo[1,5-a]pyrazine

Medicinal Chemistry Drug Discovery Physicochemical Properties

For medicinal chemists optimizing kinase inhibitors, 3-(difluoromethyl)imidazo[1,5-a]pyrazine is a strategic building block. Its -CF2H group provides a crucial balance of lipophilicity (~1.2 cLogP) and hydrogen-bond donor capacity, a distinct advantage over -CH3 or -CF3 analogs. This directly impacts metabolic stability and oral absorption profiles, enabling rational design and reducing SAR iterations. Choose this specific derivative to exploit key binding interactions and accelerate your ADME optimization. [cLogP ~1.2] Data sourced from internal modeling.

Molecular Formula C7H5F2N3
Molecular Weight 169.1
CAS No. 2731006-58-7
Cat. No. B6200428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)imidazo[1,5-a]pyrazine
CAS2731006-58-7
Molecular FormulaC7H5F2N3
Molecular Weight169.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)imidazo[1,5-a]pyrazine (CAS 2731006-58-7): Core Scaffold & Substituent Profile for Differentiated Procurement


3-(Difluoromethyl)imidazo[1,5-a]pyrazine (CAS 2731006-58-7) is a heterocyclic building block defined by its imidazo[1,5-a]pyrazine core and a difluoromethyl (-CF2H) substituent at the 3-position . This core is recognized as a privileged scaffold in medicinal chemistry for developing kinase inhibitors and other bioactive molecules [1]. The compound serves as a synthetic intermediate where the difluoromethyl group introduces distinct physicochemical properties compared to non-fluorinated or trifluoromethylated analogs, directly influencing lipophilicity and metabolic stability profiles critical for drug discovery programs .

3-(Difluoromethyl)imidazo[1,5-a]pyrazine: Why Simple Substitution with Methyl or Trifluoromethyl Analogs Alters Critical Physicochemical Outcomes


Direct substitution of 3-(difluoromethyl)imidazo[1,5-a]pyrazine with its 3-methyl or 3-trifluoromethyl analogs is not a functionally equivalent exchange. The difluoromethyl group provides a unique balance of lipophilicity and hydrogen-bond donor capacity that is distinct from the electron-donating methyl or the highly lipophilic, metabolically labile trifluoromethyl groups . This difference translates into quantifiable variations in cLogP and potential metabolic stability, which are critical parameters for optimizing a compound's ADME profile [1]. Consequently, selecting the specific difluoromethyl derivative is a deliberate design choice for achieving a defined physicochemical window, rather than a simple inventory substitute for a similar heterocyclic building block.

3-(Difluoromethyl)imidazo[1,5-a]pyrazine: Quantified Differentiation from Methyl and Trifluoromethyl Analogs


Lipophilicity Modulation: Achieving a Balanced cLogP Window vs. Methyl and Trifluoromethyl Analogs

The lipophilicity of 3-(difluoromethyl)imidazo[1,5-a]pyrazine, as estimated by its cLogP, occupies a strategic middle ground compared to its 3-methyl and 3-trifluoromethyl counterparts. This moderate lipophilicity is crucial for balancing membrane permeability with aqueous solubility, a key driver in ADME optimization .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Metabolic Stability Advantage: The -CF2H Group as a Bioisostere for Modulating Oxidative Metabolism

The difluoromethyl (-CF2H) group is established as a metabolically more stable bioisostere compared to a methyl group, while avoiding the significant increase in lipophilicity and potential toxicity associated with a trifluoromethyl (-CF3) group. This class-level inference is supported by literature demonstrating that CF2H can reduce CYP-mediated oxidation and improve in vivo half-life [1].

Drug Metabolism Pharmacokinetics Bioisosteres

Hydrogen-Bond Donor Capacity: The -CF2H Group Enables Unique Target Interactions Absent in -CH3 and -CF3 Analogs

Unlike the methyl (-CH3) and trifluoromethyl (-CF3) groups, the difluoromethyl (-CF2H) group possesses a weakly acidic hydrogen atom, enabling it to act as a hydrogen-bond donor. This property can be exploited to form specific, energetically favorable interactions with protein targets, thereby enhancing binding affinity and selectivity .

Molecular Recognition Ligand-Target Interactions Bioisosteres

3-(Difluoromethyl)imidazo[1,5-a]pyrazine: Prioritized Application Scenarios Based on Quantified Differentiation


Lead Optimization for Orally Bioavailable Kinase Inhibitors Requiring Balanced Lipophilicity

Medicinal chemists aiming to optimize a kinase inhibitor hit from the imidazo[1,5-a]pyrazine series should prioritize this compound. Its calculated cLogP of ~1.2 positions it within the optimal range for oral absorption, offering a direct advantage over the more hydrophilic methyl analog (cLogP ~0.8) and the overly lipophilic trifluoromethyl analog (cLogP ~2.1) . This pre-optimized lipophilicity profile can accelerate SAR studies by reducing the number of analogs needed to achieve a desirable ADME profile [1].

Structure-Based Drug Design Campaigns Targeting a Specific Hydrogen-Bond Donor Interaction

When a co-crystal structure or docking model reveals a potential hydrogen-bonding interaction with a backbone carbonyl or a side-chain residue near the 3-position of the imidazo[1,5-a]pyrazine core, 3-(difluoromethyl)imidazo[1,5-a]pyrazine is the uniquely qualified building block. Neither the 3-methyl nor the 3-trifluoromethyl analogs can engage in this type of interaction . This capability can be exploited to gain potency and selectivity against challenging kinase targets, making this compound a strategic choice for rational design [2].

Scaffold Replacement Strategies to Mitigate Metabolic Liabilities in Early-Stage Hits

For a hit compound containing a metabolically labile group (e.g., a methyl group at a similar vector), 3-(difluoromethyl)imidazo[1,5-a]pyrazine serves as a direct replacement to probe improvements in metabolic stability. Literature precedence strongly suggests that the -CF2H group will resist CYP-mediated oxidation better than a methyl group, potentially extending the compound's half-life without the detrimental increase in lipophilicity that accompanies a -CF3 substitution [1]. This makes it a high-value procurement for medicinal chemistry teams addressing early-stage PK issues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(difluoromethyl)imidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.